Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate
Description
Conformational Analysis
- Piperidine Ring : The six-membered piperidine ring likely adopts a chair conformation , minimizing steric strain. The nitrogen atom at position 4 of the piperidine ring creates a chiral center, though the compound’s stereochemical purity is unspecified in available data.
- Substituent Orientation : The pyrazine and piperidine groups are positioned ortho to each other on the pyridine ring, potentially inducing steric interactions. However, the methylene bridge between the piperidine and pyridine may mitigate strain by allowing rotational freedom.
Stereochemical Implications
While the compound contains a stereogenic center at the piperidine nitrogen, no enantiomer-specific data (e.g., optical rotation, chiral chromatography) is available in the provided sources. Synthetic routes likely produce a racemic mixture unless chiral resolution or asymmetric synthesis is employed.
Spectroscopic Profile (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although direct experimental NMR data for this compound is unavailable, inferences can be drawn from analogous structures:
- ¹H NMR :
- Pyridine protons : Aromatic protons on the pyridine ring (positions 2 and 5) resonate between δ 8.3–9.2 ppm, split by coupling with adjacent amino groups.
- Piperidine protons : Protons on the piperidine ring appear as a multiplet at δ 1.5–3.0 ppm, with the methylene bridge (CH2) linking piperidine and pyridine contributing a triplet near δ 3.3 ppm.
- Ester methyl group : The methoxy group (COOCH3) produces a singlet at δ 3.9 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
UV-Vis Spectroscopy
The conjugated π-system of the pyridine-pyrazine framework likely results in absorption maxima in the 250–300 nm range , typical of aromatic heterocycles with electron-withdrawing substituents. The cyano group may induce a bathochromic shift compared to unsubstituted pyrazines.
Crystallographic Analysis and Solid-State Arrangement
No crystallographic data (e.g., X-ray diffraction studies) is available for this compound in the provided sources. However, insights can be extrapolated from related nicotinate derivatives:
- Pyridine-Pyrazine Stacking : The planar pyridine and pyrazine rings may engage in π-π stacking interactions in the solid state, stabilizing a layered crystal lattice.
- Hydrogen Bonding : The amino and ester groups could form intermolecular H-bonds, influencing packing efficiency and melting point.
Future crystallographic studies are needed to resolve bond lengths, angles, and polymorphic behavior.
Properties
Molecular Formula |
C17H19N7O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H19N7O2/c1-26-17(25)13-9-22-15(24-16-10-20-12(7-18)8-21-16)6-14(13)23-11-2-4-19-5-3-11/h6,8-11,19H,2-5H2,1H3,(H2,21,22,23,24) |
InChI Key |
KWKCNKSTWSRLEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1NC2CCNCC2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Sequential SNAr and Buchwald-Hartwig Amination
The most widely reported method involves two critical steps :
- SNAr at the C4 position of methyl 4,6-dichloronicotinate (43 ) with piperidin-4-amine.
- Buchwald-Hartwig coupling at the C6 position with 5-aminopyrazine-2-carbonitrile.
Procedure :
- Step 1 : Methyl 4,6-dichloronicotinate reacts with piperidin-4-amine in the presence of Cs2CO3 and a palladium catalyst (e.g., Pd2(dba)3) to yield methyl 4-(piperidin-4-ylamino)-6-chloronicotinate (44 ).
- Step 2 : The intermediate 44 undergoes coupling with 5-aminopyrazine-2-carbonitrile using Xantphos or BINAP as ligands, Pd(OAc)2 as the catalyst, and NaOtBu as the base. This step installs the cyanopyrazine moiety at C6.
Optimization Notes :
Direct Amination of Prefunctionalized Intermediates
Alternative routes utilize prefunctionalized pyrazine or piperidine derivatives:
- Methyl 4-amino-6-chloronicotinate is reacted with 5-cyanopyrazin-2-amine under Ullmann conditions (CuI, L-proline, K3PO4) in DMSO at 120°C. This method avoids palladium catalysts but yields are lower (52–60%).
- Piperidin-4-ylmethylamine derivatives are coupled to methyl 6-amino-4-chloronicotinate via Mitsunobu reactions (DIAD, PPh3), though steric hindrance limits efficiency.
One-Pot Multi-Component Synthesis
A streamlined one-pot approach combines:
- Simultaneous SNAr at C4 and C6 positions using excess piperidin-4-amine and 5-aminopyrazine-2-carbonitrile.
- In situ protection of the piperidine nitrogen with Boc groups to prevent over-alkylation.
Conditions :
Comparative Analysis of Methods
| Method | Steps | Catalyst System | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential SNAr/BH | 2 | Pd2(dba)3/Xantphos | 78 | High selectivity, scalable | Pd cost, intermediate purification |
| Direct Ullmann | 1 | CuI/L-proline | 60 | Pd-free, fewer steps | Moderate yield, high temps required |
| One-Pot Multi-Component | 1 | Cs2CO3 | 68 | Reduced isolation steps | Boc deprotection needed |
Critical Reaction Parameters
Protecting Group Strategies
Solvent and Base Selection
- Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity of amines but may promote side reactions with electrophilic intermediates.
- Weak vs. Strong Bases : Cs2CO3 outperforms K2CO3 in SNAr due to superior solubility, while NaOtBu is preferred for Buchwald couplings.
Challenges and Mitigation
Byproduct Formation
- Di-alkylation : Controlled by stoichiometric ratios (1:1.05 amine:substrate).
- Hydrolysis of Cyanopyrazine : Anhydrous conditions and molecular sieves mitigate moisture-induced degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate can be contextualized against related nicotinate esters and CHK1 inhibitors. Below is a detailed analysis:
Structural Analogues with Modified 4-Position Substituents
Evidence from CHK1 inhibitor optimization studies highlights the importance of the 4-position substituent. For example:
- Compound 7 (from ): Features a truncated alkyl chain and N-methylation of the piperidine ring. This modification increased CHK1 inhibition and cellular potency compared to the parent compound, suggesting that steric and electronic adjustments at the 4-position enhance target engagement .
- Ethyl 6-((n-Benzylpiperidin-4-yl)alkylamino)-5-cyano-2-methyl-4-phenylnicotinate (from ): Replaces the pyrazine moiety with a benzylpiperidine group. While this compound shares the nicotinate core, its bulkier benzyl group may reduce kinase selectivity due to steric hindrance .
Nicotinate Esters with Diverse 6-Position Substitutions
Monasnicotinates B–D (from ) illustrate how variations at the 6-position influence molecular properties:
- Monasnicotinate B: Contains a (E)-prop-1-enyl group at the 6-position and a (E)-2-acetyl-4-oxonon-1-enyl group at the 4-position. NMR data (COSY, NOESY) confirm distinct substitution patterns, which likely alter electronic distribution and solubility compared to the cyanopyrazine-containing target compound .
Pharmacological Profile Comparison
While exact IC₅₀ values are unavailable in the provided evidence, qualitative trends can be inferred:
- The target compound’s cyanopyrazine-amino group likely improves CHK1 binding over benzylpiperidine-based analogues () due to stronger electron-withdrawing effects and hydrogen-bonding capacity.
- N-methylation of the piperidine ring (as in Compound 7) enhances cellular potency by improving membrane permeability and reducing metabolic degradation .
Biological Activity
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate is a complex organic compound that integrates various chemical functionalities, making it a subject of interest in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 353.38 g/mol. Its structure features a methyl group attached to a nicotinic acid derivative, alongside cyanopyrazinyl and piperidinyl amino groups. This unique combination is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.38 g/mol |
| CAS Number | 1137477-03-2 |
This compound has demonstrated significant biological activities, particularly in inhibiting kinases involved in cancer pathways. Research indicates its potential as an inhibitor of Syk kinase, which plays a crucial role in cellular processes related to inflammation and cancer progression .
In Vitro Studies
In vitro studies have shown that compounds similar in structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with piperidine and pyrazine functionalities are known to influence pathways associated with cell proliferation and apoptosis .
Comparative Cytotoxicity Analysis
A comparative analysis of various compounds reveals the following:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 6-(5-amino-pyrazin-2-yl)nicotinate | Pyrazine + Nicotine | Anti-inflammatory | No piperidine |
| N-(pyridin-2-yl)-N'-(5-cyanopyrazin-2-yl)urea | Pyrazine + Urea | Anti-cancer | Urea linkage |
| This compound | Pyrazine + Piperidine | Potentially anti-cancer | Unique combination |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in treating various cancers due to its ability to modulate key signaling pathways involved in tumor growth and metastasis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include nucleophilic substitutions and coupling reactions, which leverage the reactivity of the amino groups present in the structure.
Synthetic Route Overview
- Starting Materials : Identify suitable precursors containing the necessary functional groups.
- Reaction Conditions : Optimize temperature, solvent, and catalysts for each synthetic step.
- Purification : Employ techniques such as chromatography to isolate the desired product.
Case Study 1: Inhibition of Syk Kinase
In a study examining the inhibition of Syk kinase by similar compounds, this compound exhibited promising results, showing significant inhibition rates comparable to established inhibitors .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research demonstrated that this compound significantly reduced cell viability in several cancer cell lines during in vitro assays. The mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
